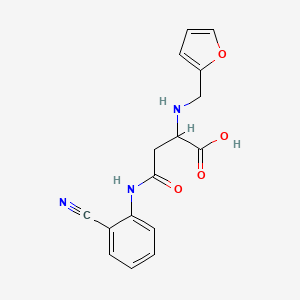

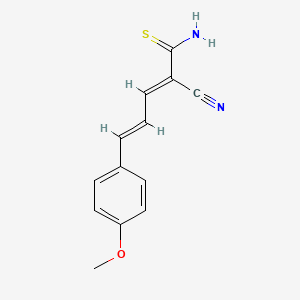

![molecular formula C21H16N2O2S2 B2753743 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylthio)benzamide CAS No. 946346-31-2](/img/structure/B2753743.png)

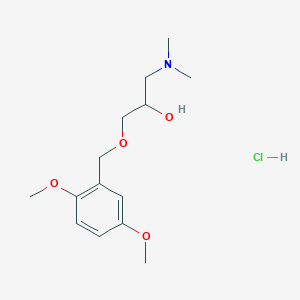

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylthio)benzamide, also known as BMB-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMB-4 is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells. In

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

The benzothiazole scaffold has gained prominence in the search for novel anti-tubercular agents. Researchers have synthesized derivatives of this compound and evaluated their efficacy against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). These studies involve both in vitro and in vivo assessments . The inhibitory concentrations of these newly synthesized molecules are compared with standard reference drugs. Notably, some benzothiazole derivatives exhibit better inhibition potency against M. tuberculosis, making them promising candidates for further investigation.

Mechanism of Resistance: In addition to synthesis and activity evaluation, researchers explore the mechanism of resistance of existing anti-TB drugs. Understanding how resistance develops is crucial for designing effective therapies.

Molecular Docking Studies: To identify potent inhibitors, scientists perform molecular docking studies. Specifically, they investigate the interaction of these benzothiazole derivatives with the target protein DprE1. Such studies provide insights into the binding affinity and potential anti-tubercular activity of these compounds.

Optical Materials

Hydrazonylsulfones, including derivatives of N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, have been studied as optical materials. These compounds exhibit interesting optical properties and find applications in areas such as sensors, imaging, and optoelectronics .

Organic Synthesis

The synthesis of N’-(1,3-benzothiazol-2-yl)-arylamides involves hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions. These conditions allow for high yields of the desired compounds . Researchers continue to explore efficient synthetic routes for benzothiazole derivatives.

Propiedades

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S2/c1-26-15-6-4-5-13(11-15)20(25)22-14-9-10-16(18(24)12-14)21-23-17-7-2-3-8-19(17)27-21/h2-12,24H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFRZIUAKRMHJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclopropyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2753661.png)

![(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2753671.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2753672.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide](/img/structure/B2753680.png)